molecular formula C12H12F3N3 B2369518 [(1-Methylpyrazol-3-yl)methyl][2-(trifluoromethyl)phenyl]amine CAS No. 1006449-98-4

[(1-Methylpyrazol-3-yl)methyl][2-(trifluoromethyl)phenyl]amine

Cat. No.: B2369518
CAS No.: 1006449-98-4
M. Wt: 255.244
InChI Key: KSGCUSFWXKQJDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1-Methylpyrazol-3-yl)methyl][2-(trifluoromethyl)phenyl]amine is a versatile chemical compound extensively used in scientific research due to its unique structure and properties. This compound is particularly significant in studies related to drug synthesis, catalysis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Methylpyrazol-3-yl)methyl][2-(trifluoromethyl)phenyl]amine typically involves the reaction of 1-methylpyrazole with 2-(trifluoromethyl)benzylamine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The mixture is usually heated to facilitate the reaction, resulting in the formation of the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[(1-Methylpyrazol-3-yl)methyl][2-(trifluoromethyl)phenyl]amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole or phenyl groups are substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols .

Scientific Research Applications

[(1-Methylpyrazol-3-yl)methyl][2-(trifluoromethyl)phenyl]amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism by which [(1-Methylpyrazol-3-yl)methyl][2-(trifluoromethyl)phenyl]amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exhibiting therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

    Pyrazoles: Compounds with a similar pyrazole ring structure, such as 3(5)-substituted pyrazoles.

    Trifluoromethylphenyl derivatives: Compounds containing the trifluoromethylphenyl group, which share similar chemical properties.

Uniqueness

[(1-Methylpyrazol-3-yl)methyl][2-(trifluoromethyl)phenyl]amine is unique due to its combination of the pyrazole ring and trifluoromethylphenyl group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-[(1-methylpyrazol-3-yl)methyl]-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N3/c1-18-7-6-9(17-18)8-16-11-5-3-2-4-10(11)12(13,14)15/h2-7,16H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSGCUSFWXKQJDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)CNC2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.